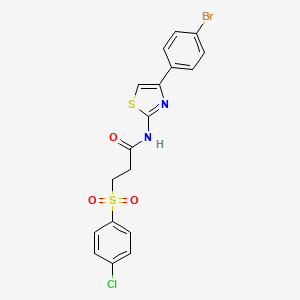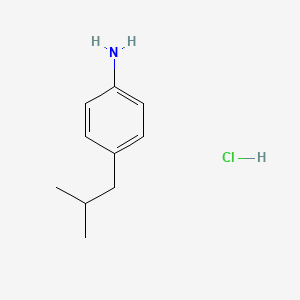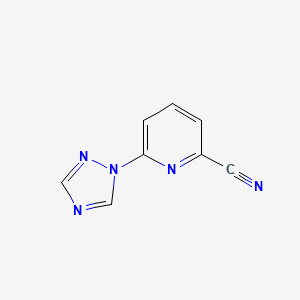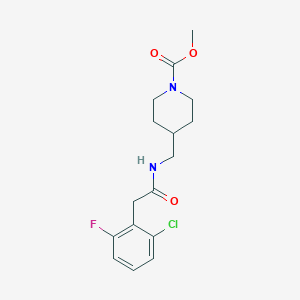![molecular formula C13H12N6OS2 B2501220 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394234-71-0](/img/structure/B2501220.png)
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative that combines a triazole and thiadiazole moiety. These types of compounds have been the subject of research due to their potential biological activities. The triazole and thiadiazole rings are known for their antiviral, antimicrobial, and various other pharmacological properties.
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, starting from basic precursors such as benzoic acid. The process includes the formation of intermediates like ethyl benzoate, benzohydrazide, and oxadiazol-thiol before the final step where the target compounds are synthesized by reacting these intermediates with substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Although the exact synthesis of the compound is not detailed, the methods described in the papers provide insight into the possible synthetic routes that could be employed for its production.
Molecular Structure Analysis
The molecular structure of these derivatives is confirmed using various spectroscopic techniques such as 1H NMR, IR, and elemental analysis . These techniques ensure the correct synthesis of the compound by verifying the presence of characteristic functional groups and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of the triazole and thiadiazole rings. For instance, under diazo transfer conditions, 2-cyanothioacetamides can be transformed into 1,2,3-thiadiazoles or 1,2,3-triazoles depending on the solvent and conditions used . This switchable synthesis highlights the versatility of the thioacetamide group in forming different heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure. The presence of the triazole and thiadiazole rings imparts certain characteristics such as potential antiviral and antimicrobial activities. The compounds' reactivity and stability can be inferred from their synthesis and the conditions under which they are stable or reactive . For example, the antimicrobial and hemolytic activities of these compounds were evaluated, and most of them showed activity against selected microbial species . Additionally, the antiviral and virucidal activities against human adenovirus and ECHO-9 virus were assessed, with some derivatives showing the potential to reduce viral replication .
科学的研究の応用
Synthesis and Antimicrobial Properties
A study by Baviskar, Khadabadi, and Deore (2013) reported on the synthesis of a series of compounds related to 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrating their antimicrobial activity. These compounds showed potential in vitro antibacterial and antifungal activities, highlighting their relevance in the development of new antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
Role in Glutaminase Inhibition
Research by Shukla et al. (2012) explored derivatives of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide for their role as glutaminase inhibitors. These compounds, particularly bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, showed promise in inhibiting glutaminase, an enzyme crucial in cancer cell metabolism. The study underscores the potential of these compounds in cancer therapy Shukla et al., 2012.
Pharmacological Properties
Maliszewska-Guz et al. (2005) investigated the cyclization reactions of related compounds and their pharmacological properties, including effects on the central nervous system (CNS) in mice. Their findings contribute to understanding the biological activities of these compounds and their potential therapeutic applications Maliszewska-Guz et al., 2005.
Anticancer Activity
Another significant area of research involves the exploration of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives as anticancer agents. Evren et al. (2019) synthesized new derivatives and evaluated their anticancer activity, particularly against lung adenocarcinoma cells, indicating the potential of these compounds in anticancer drug development Evren et al., 2019.
特性
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-19-8-14-18-13(19)21-7-10(20)15-12-17-16-11(22-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODXSULKSIZSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)


![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)
![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)


